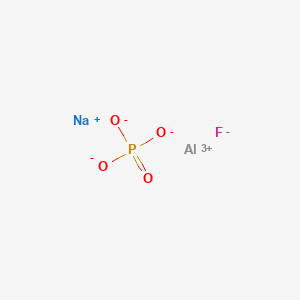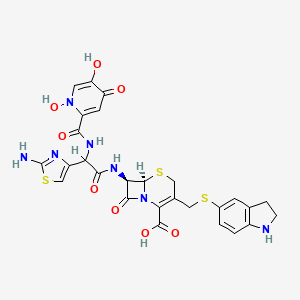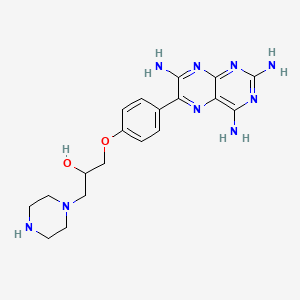
1-Piperazineethanol, alpha-((4-(2,4,7-triamino-6-pteridinyl)phenoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineethanol, alpha-((4-(2,4,7-triamino-6-pteridinyl)phenoxy)methyl)- is a complex organic compound with a unique structure that combines piperazine, ethanol, and pteridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazineethanol, alpha-((4-(2,4,7-triamino-6-pteridinyl)phenoxy)methyl)- typically involves multiple steps. One common method includes the reaction of piperazine with an appropriate aldehyde or ketone to form the piperazineethanol intermediate. This intermediate is then reacted with a pteridine derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Piperazineethanol, alpha-((4-(2,4,7-triamino-6-pteridinyl)phenoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Piperazineethanol, alpha-((4-(2,4,7-triamino-6-pteridinyl)phenoxy)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Piperazineethanol, alpha-((4-(2,4,7-triamino-6-pteridinyl)phenoxy)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Piperazineethanol: A simpler analog with similar structural features but lacking the pteridine moiety.
Pteridine Derivatives: Compounds containing the pteridine structure, often with different substituents.
Uniqueness: 1-Piperazineethanol, alpha-((4-(2,4,7-triamino-6-pteridinyl)phenoxy)methyl)- is unique due to its combination of piperazine, ethanol, and pteridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
159872-81-8 |
|---|---|
Molekularformel |
C19H25N9O2 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
1-piperazin-1-yl-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C19H25N9O2/c20-16-14(24-15-17(21)26-19(22)27-18(15)25-16)11-1-3-13(4-2-11)30-10-12(29)9-28-7-5-23-6-8-28/h1-4,12,23,29H,5-10H2,(H6,20,21,22,25,26,27) |
InChI-Schlüssel |
QKQXJSAEOANDJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC(COC2=CC=C(C=C2)C3=NC4=C(N=C(N=C4N=C3N)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


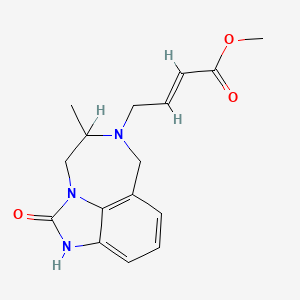
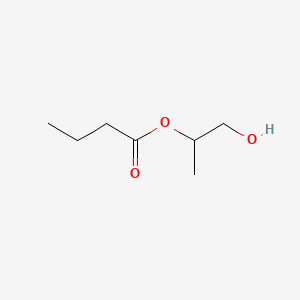
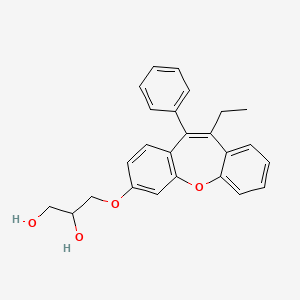

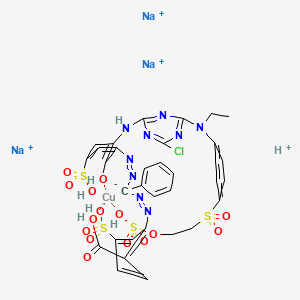
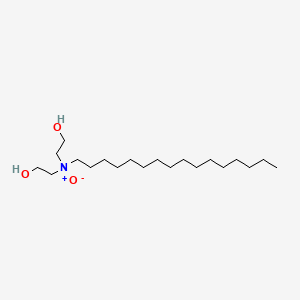
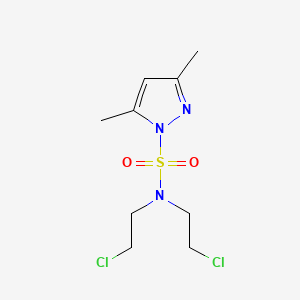
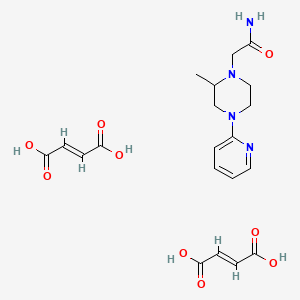
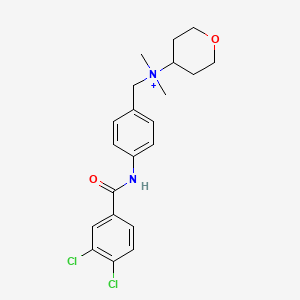
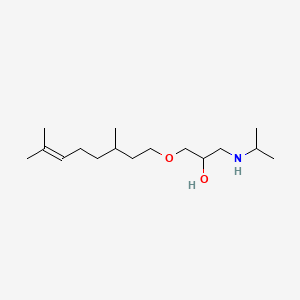

![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
